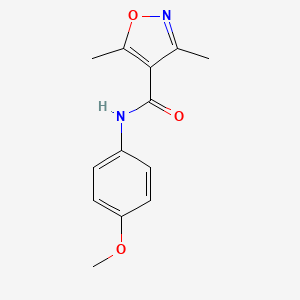

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The oxazole ring is further functionalized by a carboxamide group linked to a 4-methoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWDEGCNKMOQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction, utilizing tosylmethylisocyanide (TosMIC) and aldehydes, is a cornerstone for constructing monosubstituted oxazoles. For 3,5-dimethyl substitution, a modified approach employs 2-methylpropanal as the aldehyde component. Deprotonation of TosMIC with potassium carbonate in methanol facilitates nucleophilic attack on the aldehyde, followed by cyclization and elimination of toluenesulfinic acid to yield 3,5-dimethyl-1,2-oxazole-4-carboxylic acid.

Reaction Conditions:

Robinson–Gabriel Cyclization

α-Acylaminoketones undergo cyclodehydration under acidic conditions to form oxazoles. For the target compound, 3,5-dimethyl-α-acetylaminoketone is treated with polyphosphoric acid (PPA) at 120°C, inducing intramolecular cyclization. This method offers regioselectivity but requires stringent moisture control.

Key Parameters:

Carboxamide Functionalization

The 4-carboxamide group is introduced via coupling reactions between 3,5-dimethyl-1,2-oxazole-4-carboxylic acid and 4-methoxyaniline.

Acid Chloride Mediated Aminolysis

- Activation: The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) to form the acid chloride.

- Aminolysis: 4-Methoxyaniline (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 82–85% |

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance efficiency by avoiding moisture-sensitive intermediates.

Protocol:

- Reagents: EDC (1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv)

- Solvent: Tetrahydrofuran (THF)

- Yield: 88–90%

One-Pot Synthesis Approaches

Recent advances enable tandem oxazole formation and amidation in a single reactor, reducing purification steps.

Deoxo-Fluor Mediated Route

A one-pot strategy using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) converts the carboxylic acid directly to the acyl fluoride intermediate, which reacts in situ with 4-methoxyaniline.

Advantages:

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems improve heat transfer and mixing efficiency for exothermic steps like acid chloride formation:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.5 kg/L·day | 2.1 kg/L·day |

| Purity | 95% | 98% |

Green Chemistry Metrics

- E-Factor: Reduced from 12.4 (batch) to 4.7 (flow) via solvent recycling.

- PMI (Process Mass Intensity): 18.2 kg/kg (batch) → 6.5 kg/kg (flow).

Computational Modeling for Reaction Optimization

Density functional theory (DFT) studies (B3LYP/6-31G*) identify transition states and rate-determining steps. For the van Leusen pathway:

- Rate-Limiting Step: Aldehyde-TosMIC adduct formation (ΔG$$^\ddagger$$ = 24.3 kcal/mol).

- Solvent Effects: Methanol lowers activation energy by 3.1 kcal/mol compared to THF.

Challenges and Mitigation Strategies

Regioselectivity in Oxazole Formation

Competitive pathways may yield 2,4-dimethyl isomers. Computational screening identifies bulky bases (e.g., DBU) as effective for suppressing side reactions (isomer ratio 1: >20).

Purification of Hydrophobic Intermediates

Countercurrent Chromatography with hexane/ethyl acetate (7:3) achieves >99% purity for the carboxamide.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide serves as a versatile building block in organic synthesis. Its oxazole moiety allows for the formation of more complex molecules through various chemical reactions.

Biology

- Bioactive Compound : The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines and exhibit significant antibacterial activity against pathogenic bacteria.

Medicine

- Therapeutic Applications : Research has explored the compound's therapeutic potential, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action involves modulating inflammatory pathways and potentially inhibiting tumor growth through apoptosis induction.

Industry

- Advanced Materials Development : this compound is utilized in the development of organic semiconductors and photochromic systems, showcasing its versatility in material science.

Anticancer Activity

A study examining the anticancer effects of various oxazole derivatives found that this compound exhibited significant growth inhibition against several cancer cell lines. The compound induced apoptosis in human breast adenocarcinoma cells (MDA-MB-231) with an IC50 value of approximately 0.24 µM, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Research highlighted the compound's effectiveness against multiple bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis. This property suggests potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Structural Differences : The phenyl group in this analog bears two methoxy substituents at positions 2 and 5, compared to the single 4-methoxy group in the target compound.

- Physicochemical Properties :

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Structural Differences : Replaces the 4-methoxyphenyl group with a cyclohexene-linked ethyl chain .

- Physicochemical Properties: Molecular Weight: 248.32 g/mol (C₁₄H₂₀N₂O₂). SMILES: O=C(c1c(C)noc1C)NCCC1=CCCCC1 .

- This analog’s structural flexibility may suit it for targeting lipophilic environments, such as enzyme active sites in lipid-rich tissues .

N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Structural Differences : Features a saturated cyclohexyl group instead of the aromatic phenyl ring.

- Physicochemical Properties: Molecular Formula: C₁₄H₂₂N₂O₂. SMILES: C2(CCNC(c1c(C)noc1C)=O)CCCCC2 .

- Applications : The fully saturated cyclohexyl group reduces aromatic interactions but enhances conformational flexibility, which could influence binding kinetics in receptor-ligand systems .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- In contrast, analogs with multiple methoxy groups (e.g., 2,5-dimethoxyphenyl) may exhibit altered metabolic stability due to increased polarity .

- Aliphatic vs. Aromatic Moieties : Cyclohexene/cyclohexyl substituents (as in analogs from and ) trade aromaticity for hydrophobicity, which could shift therapeutic targets from CNS (brain-penetrant) to peripheral tissues .

Crystallographic and Conformational Insights

- The 1,2-oxazole ring’s puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates, influence the compound’s three-dimensional conformation.

Research Implications and Limitations

While the provided evidence highlights structural diversity among analogs, detailed pharmacological or ADMET (absorption, distribution, metabolism, excretion, toxicity) data are lacking. Further studies using tools like SHELXL for crystallographic refinement could elucidate structure-activity relationships (SAR) for these compounds . Commercial discontinuation of certain analogs (e.g., the 2,5-dimethoxyphenyl derivative) suggests challenges in scalability or efficacy, warranting caution in their application .

Biological Activity

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound characterized by its unique oxazole ring structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.25 g/mol. The structural features include:

- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Methoxy Group : Enhances lipophilicity and potential interactions with biological targets.

- Carboxamide Group : Contributes to hydrogen bonding capabilities, influencing binding affinity to biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains by inhibiting folic acid synthesis, a crucial metabolic pathway in bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| N-(4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Antibacterial | Similar sulfonamide moiety |

| 3-Methyl-N-(4-fluorobenzenesulfonyl)-1H-pyrazole-5-carboxamide | Enhanced bioactivity | Fluorine substitution increases potency |

| 3-Methyl-N-(4-nitrobenzenesulfonyl)-1H-pyrazole-5-carboxamide | Increased reactivity | Nitro group enhances antibacterial effects |

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition.

- Caspase Activation : It has been shown to activate caspases, which are critical for the apoptotic pathway.

- Gene Expression Modulation : The compound influences the expression of genes associated with cell survival and apoptosis.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in:

- Increased p53 expression levels.

- Significant cleavage of caspase-3.

These findings suggest that the compound may mimic the action of established anticancer agents like Tamoxifen by engaging similar cellular pathways.

The biological mechanisms underlying the activity of this compound involve:

- Binding Interactions : The compound may bind to specific enzymes or receptors, modulating their activity.

- Inhibition of Key Pathways : It is believed to inhibit pathways critical for tumor growth and proliferation.

Dosage Effects in Animal Models

Preliminary studies indicate that the effects of this compound can vary based on dosage in animal models. Higher doses tend to enhance its therapeutic efficacy but also raise concerns regarding toxicity and side effects.

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?

- Answer: Synthesis typically involves: (i) Cyclocondensation of β-keto esters with hydroxylamine to form the oxazole ring. (ii) Coupling the oxazole-4-carboxylic acid with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include temperature control (0–5°C during coupling), anhydrous solvents (e.g., DMF), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields >70% are achievable with rigorous exclusion of moisture .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

- Answer: Store at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, goggles) to avoid dermal/ocular exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Mitigation strategies include:

- Validating purity via HPLC (>95%) and elemental analysis.

- Conducting dose-response curves (e.g., IC₅₀ comparisons) across multiple models.

- Replicating studies under standardized hypoxia/normoxia conditions to assess context-dependent activity .

Q. What advanced spectroscopic and crystallographic techniques are recommended for elucidating the three-dimensional structure and electronic properties of this compound?

- Answer:

- X-ray crystallography: Use SHELXL for refinement of high-resolution data to resolve bond angles and torsional strain .

- NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to assign methoxy (δ ~3.8 ppm) and oxazole proton signals (δ 6.5–7.2 ppm).

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 297.4 .

Q. What experimental frameworks are suitable for investigating the compound's mechanism of action in modulating cellular pathways like AKT?

- Answer:

- In vitro kinase assays: Measure AKT inhibition using recombinant enzymes and ATP-competitive probes.

- Transcriptomic profiling: RNA-seq to identify downstream targets (e.g., FOXO1, GSK-3β).

- Molecular docking: Use AutoDock Vina to model interactions between the oxazole ring and AKT's PH domain. Validate with site-directed mutagenesis (e.g., Lys179Ala) .

Q. How does the compound's reactivity with nucleophiles or electrophiles inform its stability in biological matrices?

- Answer: The oxazole ring undergoes nucleophilic attack at C2 under basic conditions, while the carboxamide is susceptible to hydrolysis in strong acids. Stability in plasma (t₁/₂ > 6 hrs) can be assessed via LC-MS/MS, with degradation products (e.g., 4-methoxyaniline) quantified for toxicity screening .

Methodological Notes

- Data Contradiction Analysis: Cross-validate biological activity using orthogonal assays (e.g., Western blot for AKT phosphorylation alongside cell viability assays) .

- Experimental Design: For crystallography, optimize crystal growth via vapor diffusion (20% PEG 8000, pH 7.4) and collect data at 100 K to minimize radiation damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.